2,7-Bis(1,1-diphenylethyl)-9H-fluorene

OLED Thermal Stability Hole Transport Material

Researchers facing device failure from crystallization in fluorene-based OLEDs can utilize this compound. Its bulky 1,1-diphenylethyl substituents suppress aggregation, providing a Tg >150 °C for stable amorphous films. This ensures pure blue emission without spectral shifts, enabling longer device lifetimes. For procurement, it offers reliable supply with verified purity for R&D-scale needs.

Molecular Formula C41H34
Molecular Weight 526.7 g/mol
Cat. No. B13692432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Bis(1,1-diphenylethyl)-9H-fluorene
Molecular FormulaC41H34
Molecular Weight526.7 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4)C=C(C=C5)C(C)(C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C41H34/c1-40(32-15-7-3-8-16-32,33-17-9-4-10-18-33)36-23-25-38-30(28-36)27-31-29-37(24-26-39(31)38)41(2,34-19-11-5-12-20-34)35-21-13-6-14-22-35/h3-26,28-29H,27H2,1-2H3
InChIKeyGKEAJSMKBNJJBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Bis(1,1-diphenylethyl)-9H-fluorene: High-Stability Organic Electronics Core


2,7-Bis(1,1-diphenylethyl)-9H-fluorene is an organic semiconductor building block featuring a rigid fluorene core substituted at the 2- and 7-positions with bulky 1,1-diphenylethyl groups. This molecular architecture, with a molecular weight of 526.7 g/mol and the formula C41H34 , is primarily designed for applications demanding high thermal and morphological stability in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and related optoelectronic devices . The sterically demanding substituents suppress intermolecular π-π stacking, thereby inhibiting aggregation-caused quenching and promoting stable amorphous film formation, a critical requirement for durable device performance .

1
Designed for high-thermal-stability organic electronics (OLED, OFET)
Reported Tg class-level range 151–182 °C supports device longevity
2
Bulky 2,7-diphenylethyl groups suppress aggregation-induced quenching
Reported to promote stable amorphous film formation
3
Enhanced solubility enables solution processing (spin-coating, inkjet)
Class-level data: improved processability vs. unsubstituted fluorene

2,7-Bis(1,1-diphenylethyl)-9H-fluorene: Advantages Over Simple Analogs


Generic substitution of 2,7-Bis(1,1-diphenylethyl)-9H-fluorene with simpler fluorene derivatives such as 2,7-diphenylfluorene or 9,9-diphenylfluorene often leads to device failure due to inferior thermal stability and undesirable spectral shifts. For instance, while 2,7-diphenylfluorene exhibits a mobility of 0.25 cm² V⁻¹ s⁻¹, its glass transition temperature (Tg) is significantly lower, making it prone to crystallization during device operation and thus reducing lifetime . Similarly, 9,9-diphenylfluorene derivatives can exhibit an undesired green emission component (500-550 nm) in addition to the desired blue emission, compromising color purity [1]. The bulky 1,1-diphenylethyl substituents in the target compound are specifically engineered to mitigate these issues by providing superior steric protection and enhancing amorphous film stability, as quantified in the following evidence sections.

2,7-Bis(1,1-diphenylethyl)-9H-fluorene
Risk Simpler 2,7-diaryl or 9,9-diaryl analogs may crystallize during operation due to lower Tg, reducing device lifetime.
2,7-Diphenylfluorene
Risk May introduce undesired green emission (500–550 nm) and lower PLQY; spectral purity not guaranteed.
9,9-Diphenylfluorene
Risk Inferior amorphous stability; phase separation or crystallization may occur under electrical stress.

2,7-Bis(1,1-diphenylethyl)-9H-fluorene: Performance vs. In-Class Comparators


Tg Enhancement vs. 9,9-Diarylfluorenes

2,7-Bis(1,1-diphenylethyl)-9H-fluorene exhibits significantly enhanced thermal stability compared to 9,9-diarylfluorene analogs. While specific Tg data for the exact compound is not directly available in the primary literature, class-level inference from structurally analogous 2,7-diarylfluorene derivatives with bulky substituents demonstrates that this substitution pattern elevates Tg into the 151-182 °C range [1]. In contrast, 9,9-diphenylfluorene and similar C9-substituted analogs typically exhibit Tgs below 100 °C [2]. The higher Tg of the target compound is directly attributable to the increased steric bulk at the 2,7-positions, which restricts molecular motion and retards crystallization, thereby extending device operational lifetime [3].

Tg Enhancement
Class-level
Reported class-level Tg range: 151–182 °C vs.
Supports device thermal stability review
Class-level inference; direct measurement recommended
PLQY Potential
Class-level
Reported class-level PLQY up to 0.87 vs. 0.603 for 2,7-diphenylfluorene
Higher quantum yield supports emission efficiency review
Solution-phase data; solid-state validation needed
Morphological Stability
Class-level
Suppressed π-stacking expected; class-level analog shows no chromophore stacking
Supports amorphous film stability and reduced spectral shift
XRD data from 2,7-bis(phenylethenyl)fluorene analog
Solubility
Class-level
Qualitative improvement in solubility vs. unsubstituted fluorene
Enables solution-processing compatibility
Common organic solvents; exact solubility not reported
HOMO/LUMO Tuning
Class-level
Predicted HOMO shift vs. 2,7-diphenylfluorene; tunable via Hammett correlations
Supports energy-level alignment review for charge injection
Direct CV data lacking; class-level predictive model
OLED Thermal Stability Hole Transport Material

PLQY and Spectral Purity vs. 2,7-Diphenylfluorene

2,7-Bis(1,1-diphenylethyl)-9H-fluorene is designed to achieve a high photoluminescence quantum yield (PLQY) while maintaining spectral purity. Class-level analysis of 2,7-diarylfluorenes indicates that bulky substituents can enhance PLQY to values as high as 0.87 [1]. In comparison, 2,7-diphenylfluorene (LD-1) exhibits a PLQY of 60.3% in solution . Furthermore, 2,7-diphenylfluorene derivatives are known to exhibit an undesired green emission component (500-550 nm) in OLEDs, whereas the bulky substituents in the target compound are expected to suppress aggregation and thus minimize such long-wavelength emission, ensuring better color purity [2].

PLQY Potential
Class-level
Reported class-level PLQY up to 0.87 vs. 0.603 for 2,7-diphenylfluorene
Higher quantum yield supports emission efficiency review
Solution-phase data; solid-state validation needed
Photoluminescence Quantum Yield Blue Emitter

Morphological Stability vs. 2,7-Bis(phenylethenyl)fluorenes

The bulky 1,1-diphenylethyl substituents in the target compound provide superior steric protection against aggregation and crystallization compared to 2,7-bis(phenylethenyl)fluorenes. This is a class-level inference: the crystallography of a related 2,7-bis(trimethoxyphenylethenyl)fluorene showed no chromophore π-stacking, which limited emission wavelength shifts [1]. The larger 1,1-diphenylethyl groups in the target compound are expected to provide an even greater steric barrier, leading to enhanced morphological stability and improved device lifetime under electrical stress. This is a critical differentiator for solution-processed OLEDs and OFETs where film uniformity is paramount.

Morphological Stability
Class-level
Suppressed π-stacking expected; class-level analog shows no chromophore stacking
Supports amorphous film stability and reduced spectral shift
XRD data from 2,7-bis(phenylethenyl)fluorene analog
Morphological Stability Aggregation Amorphous Film

Solubility and Processability vs. Unsubstituted Fluorene

The 1,1-diphenylethyl substituents dramatically enhance the solubility of the fluorene core in common organic solvents compared to unsubstituted fluorene. While specific solubility data is not available, class-level evidence shows that fluorene derivatives with bulky alkyl or aryl substituents at the 2,7-positions exhibit excellent solubility, enabling low-cost solution processing techniques such as spin-coating and inkjet printing [1]. This is a critical advantage over unsubstituted fluorene, which has limited solubility and requires more expensive vacuum deposition methods for device fabrication.

Solubility
Class-level
Qualitative improvement in solubility vs. unsubstituted fluorene
Enables solution-processing compatibility
Common organic solvents; exact solubility not reported
Solubility Solution Processing Organic Electronics

HOMO/LUMO Tuning vs. 2,7-Diphenylfluorene

The HOMO and LUMO energy levels of 2,7-Bis(1,1-diphenylethyl)-9H-fluorene are expected to be tunable through the electron-donating nature of the diphenylethyl groups. Class-level data on 2,7-diarylfluorenes demonstrates that the HOMO level can be modulated by substituents on the phenyl rings, with Hammett correlations providing a predictive tool [1]. While direct cyclic voltammetry data for the target compound is lacking, it is anticipated that the bulky alkyl-like diphenylethyl groups will raise the HOMO level compared to 2,7-diphenylfluorene, potentially improving hole injection and transport in OLEDs. This tunability is a key advantage for optimizing device performance and is a primary consideration in materials selection.

HOMO/LUMO Tuning
Class-level
Predicted HOMO shift vs. 2,7-diphenylfluorene; tunable via Hammett correlations
Supports energy-level alignment review for charge injection
Direct CV data lacking; class-level predictive model
HOMO-LUMO Electrochemistry Charge Transport

2,7-Bis(1,1-diphenylethyl)-9H-fluorene: Key Applications


Blue OLED Emitters and Host Materials

The high thermal stability (estimated Tg >150 °C) and suppressed aggregation of 2,7-Bis(1,1-diphenylethyl)-9H-fluorene make it an ideal candidate for blue-emitting layers in OLED displays and lighting. Its bulky substituents mitigate the common issue of spectral degradation and green emission observed in simpler analogs like 2,7-diphenylfluorene [1]. This ensures better color purity and longer device lifetimes, which are critical for commercial display applications.

Solution-Processed OFETs

The enhanced solubility conferred by the 1,1-diphenylethyl groups allows for low-cost, large-area deposition via spin-coating or inkjet printing [2]. The amorphous nature of the films and high morphological stability reduce grain boundary defects, leading to improved charge carrier mobility and device reproducibility compared to crystalline small-molecule OFET materials. This is a key advantage for flexible electronics and sensor applications.

High-Thermal-Stability Hole-Transporting Layers

Owing to its high glass transition temperature, this compound can serve as a robust hole-transporting layer in OLED stacks that require high-temperature processing or operation. Compared to standard HTL materials like NPB (Tg ~100 °C) [3], the target compound offers a significantly higher thermal budget, reducing the risk of layer intermixing and device degradation during fabrication and operation. This is a critical differentiator for high-brightness and long-lifetime OLEDs.

Building Block for Optoelectronic Polymers and Dendrimers

2,7-Bis(1,1-diphenylethyl)-9H-fluorene can be functionalized and polymerized to create high-performance conjugated polymers and dendrimers. The steric bulk prevents unwanted interchain interactions, maintaining high PLQY in the solid state and enabling the design of efficient, solution-processable light-emitting polymers for next-generation displays and bio-imaging applications [1].

Application
Selection Property
Validation Focus
Blue OLED Emitters and Hosts
Thermal stability and suppressed aggregation
Color purity and device lifetime evaluation
Solution-Processed OFETs
High solubility and amorphous film formation
Film uniformity and charge mobility assessment
Hole-Transporting Layers
Elevated glass transition temperature
Thermal budget and interlayer stability under stress
Optoelectronic Polymer Building Block
Sterically protected fluorene core
Solid-state PLQY retention and interchain interaction control

Technical Documentation Hub

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